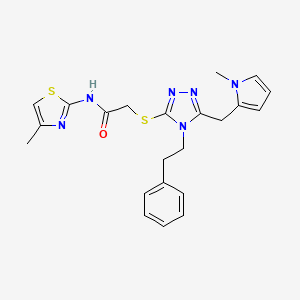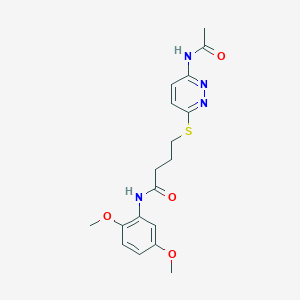
4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and researchers are exploring its mechanism of action, biochemical and physiological effects, and potential future directions.
Applications De Recherche Scientifique
Dipeptidyl Peptidase IV Inhibition
A novel series of butanamides, including those with structures similar to 4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide, were found to be potent dipeptidyl peptidase IV (DPP-4) inhibitors. These compounds showed potential in reducing blood glucose levels, suggesting their application in the treatment of type 2 diabetes (Nitta et al., 2012).
Antioxidant Properties
Research on compounds structurally related to 4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide revealed their notable antioxidant activities. These compounds were synthesized and assessed for their ability to protect against oxidative stress, a crucial factor in various diseases (Dovbnya et al., 2022).
Antitumor Activity
Several studies have investigated the antitumor activities of butanamide derivatives. These compounds have shown promising results against various cancer cell lines, including human cervical and lung cancer. Their mechanism involves inducing apoptosis and cell cycle arrest, highlighting their potential as anticancer agents (Wu et al., 2017).
Anticonvulsant Activity
Research on butanamide derivatives, including those structurally similar to 4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide, has shown their potential as anticonvulsant agents. These compounds have demonstrated effectiveness in preclinical seizure models, suggesting their use in treating epilepsy (Kamiński et al., 2015).
Antimicrobial Properties
Butanamide derivatives have also been explored for their antimicrobial properties. They have shown effectiveness against various microbial species, indicating their potential use in developing new antibiotics (Shelke, 2020).
Neuroprotective Activities
Certain butanamide derivatives, akin to 4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide, exhibit neuroprotective properties. These compounds have been shown to protect neurons against damage from free radicals and may be useful in treating neurodegenerative diseases (González-Muñoz et al., 2011).
Gastric Acid Antisecretory Activity
Some butanamides have been studied for their gastric acid antisecretory activity. These compounds showed potential in inhibiting gastric acid secretion, suggesting their application in treating gastric ulcers and related conditions (Ueda et al., 1991).
Propriétés
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2,5-dimethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-12(23)19-16-8-9-18(22-21-16)27-10-4-5-17(24)20-14-11-13(25-2)6-7-15(14)26-3/h6-9,11H,4-5,10H2,1-3H3,(H,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWPJVCNLGUNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((6-acetamidopyridazin-3-yl)thio)-N-(2,5-dimethoxyphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

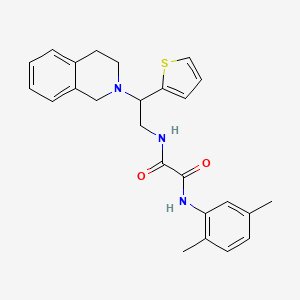

![3-[(4-bromophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2438449.png)
![6-chloro-N-[4-(cyanomethoxy)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2438451.png)
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2438452.png)

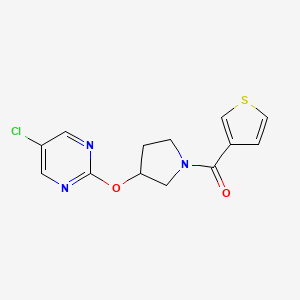



![(Z)-5-((Z)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2438460.png)
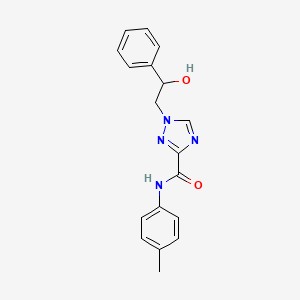
![(Z)-3-ethyl-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2438465.png)
